molecular formula C10H20O B12686480 7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative CAS No. 71697-21-7

7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative

Cat. No.: B12686480
CAS No.: 71697-21-7
M. Wt: 156.26 g/mol
InChI Key: XWXBDYFMIRDYCU-UHFFFAOYSA-N
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Description

7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative is an organic compound with the molecular formula C10H20O and a molecular weight of 156.26 g/mol. This compound belongs to the class of alcohols and is characterized by its unique structure, which includes a tetrahydro derivative of a methyleneoctadienol. It is commonly used in various chemical and industrial applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methyl-3-methyleneocta-4,6-dien-2-one.

    Hydrogenation: The key step involves the hydrogenation of the starting material under controlled conditions to produce the tetrahydro derivative.

    Purification: The resulting product is then purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Hydrogenation: Large-scale hydrogenation reactors are used to facilitate the hydrogenation process efficiently.

    Continuous Purification: Industrial purification methods, such as continuous distillation and large-scale chromatography, are employed to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Saturated alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-3-methyleneocta-4,6-dien-2-one
  • 7-Methyl-3-methyleneocta-4,6-dien-2-ol
  • 7-Methyl-3-methyleneocta-4,6-dien-2-ol, dihydro derivative

Uniqueness

7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative is unique due to its tetrahydro structure, which imparts distinct chemical and physical properties compared to its non-tetrahydro counterparts. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

71697-21-7

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

7-methyl-3-methylideneoctan-2-ol

InChI

InChI=1S/C10H20O/c1-8(2)6-5-7-9(3)10(4)11/h8,10-11H,3,5-7H2,1-2,4H3

InChI Key

XWXBDYFMIRDYCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(=C)C(C)O

Origin of Product

United States

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